molecular formula C12H21NO5 B1333620 1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid CAS No. 369403-08-7

1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid

Cat. No.: B1333620
CAS No.: 369403-08-7
M. Wt: 259.3 g/mol
InChI Key: DRBVVUBYEBFRKS-UHFFFAOYSA-N
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Description

1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C12H21NO5. It is often used in organic synthesis and research due to its unique structural properties and reactivity. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid typically involves the protection of an amine group with a Boc group. One common method involves the reaction of 4-hydroxycyclohexane-1-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products Formed

    Oxidation: Formation of 4-oxocyclohexane-1-carboxylic acid.

    Reduction: Formation of 4-hydroxycyclohexane-1-methanol.

    Substitution: Formation of 4-hydroxycyclohexane-1-carboxylic acid with a free amine group.

Scientific Research Applications

1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid is used in various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-{[(Tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid
  • 1-{[(Tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
  • 1-{[(Tert-butoxy)carbonyl]amino}cyclopropanecarboxylic acid

Uniqueness

1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid is unique due to its specific structural features, including the presence of both a hydroxyl group and a Boc-protected amine on a cyclohexane ring. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-12(9(15)16)6-4-8(14)5-7-12/h8,14H,4-7H2,1-3H3,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBVVUBYEBFRKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC(CC1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370379
Record name 1-[(tert-Butoxycarbonyl)amino]-4-hydroxycyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369403-08-7
Record name 1-[(tert-Butoxycarbonyl)amino]-4-hydroxycyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Amino-4-hydroxycylclohexane-1-carboxylic acid, N-BOC protected
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